

An In-depth Technical Guide to the Basicity of Guanidine Acetate

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Compound of Interest

Compound Name: Guanidine acetate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles underlying the strong basicity of **guanidine acetate**, supported by quantitative data, detailed experimental methodologies, and visualizations of its role in biological pathways.

The Core of Guanidine's Basicity

Guanidine, and by extension its salt, **guanidine acetate**, is recognized as one of the strongest organic bases in aqueous solution.^[1] This pronounced basicity is not a simple function of its nitrogen atoms but is a consequence of the remarkable stability of its conjugate acid, the guanidinium cation.

Upon protonation, the positive charge in the guanidinium cation is not localized on a single nitrogen atom. Instead, it is delocalized across all three nitrogen atoms through resonance.^[1]^[2]^[3] This delocalization distributes the charge over a larger area, significantly stabilizing the cation and making the parent guanidine molecule a very strong proton acceptor. The pKa of the conjugate acid of guanidine is approximately 13.6, indicating that at physiological pH, it exists almost exclusively in its protonated guanidinium form.^[2]^[4]

The acetate salt of guanidine is formed by the ionic interaction between the positively charged guanidinium cation and the negatively charged acetate anion. In solution, it is the guanidinium cation that dictates the chemical properties related to its basicity.

Quantitative Analysis of Guanidine Basicity

The basicity of guanidine derivatives can be quantified by the pKa of their conjugate acids. A higher pKa value indicates a stronger base. The following table summarizes the pKa values for guanidine and a selection of its derivatives, providing a comparative view for researchers.

Compound	pKa (Conjugate Acid) in Water	Reference(s)
Guanidine	13.6	[2][4][5]
Pentamethylguanidine	13.8	[4]
Phenylguanidine	10.54 - 10.91 (depending on measurement method)	[1][3]
2,6-dichlorophenylguanidine	10.24 (pH-metric)	[1][3]
N,N'-bis(imidazolyl)guanidine	High (superbase)	

Experimental Protocols for Basicity Determination

Accurate determination of the pKa of guanidine compounds is crucial for understanding their behavior in biological systems and for drug design. The two primary methods for this are potentiometric titration and UV-spectrophotometry.

Potentiometric Titration

This classical method involves the gradual addition of a titrant (an acid) to a solution of the guanidine base and monitoring the resulting change in pH.

Methodology:

- Preparation of the Analyte Solution:
 - Accurately weigh a sample of **guanidine acetate** and dissolve it in a known volume of deionized, CO₂-free water.

- The concentration should be suitable for accurate pH measurement, typically in the millimolar range.
- Titration Setup:
 - Calibrate a pH meter with standard buffer solutions.
 - Place the **guanidine acetate** solution in a beaker with a magnetic stirrer.
 - Immerse the calibrated pH electrode and a temperature probe into the solution.
- Titration Process:
 - Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.
 - After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
 - Continue the titration well past the equivalence point.
- Data Analysis:
 - Plot the pH of the solution as a function of the volume of titrant added to obtain a titration curve.
 - The pKa is the pH at which half of the guanidine has been protonated (the midpoint of the steepest part of the curve).
 - Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

UV-Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore and whose UV absorbance spectrum changes with protonation state. It requires a smaller amount of sample compared to potentiometric titration.

Methodology:

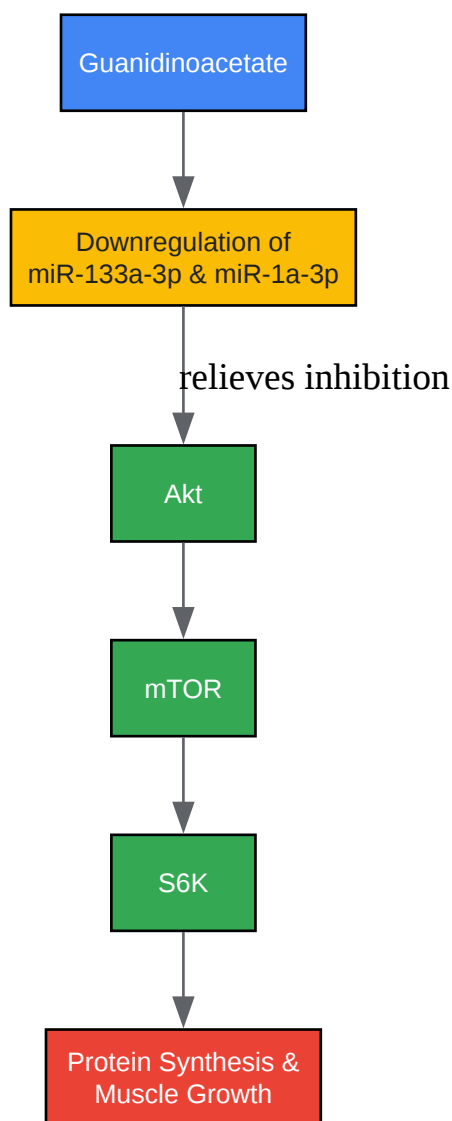
- Preparation of Buffer Solutions:
 - Prepare a series of buffer solutions with a constant ionic strength, covering a wide pH range (e.g., from pH 3 to 12).
- Sample Preparation:
 - Prepare a stock solution of the guanidine compound in a suitable solvent (e.g., DMSO).
 - In a 96-well microtiter plate, add a small, fixed amount of the stock solution to each well containing the different buffer solutions. Include blank wells with only the buffers for background correction.
- Spectral Measurement:
 - Use a microplate reader to record the UV-Vis spectrum (e.g., 230-500 nm) of each well.
- Data Analysis:
 - Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH.
 - The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value.

Role of Guanidinoacetate in Cellular Signaling

While research on the direct signaling roles of **guanidine acetate** is ongoing, studies on the closely related compound, guanidinoacetate (GAA), provide valuable insights. GAA is the immediate precursor to creatine and has been shown to influence key signaling pathways involved in muscle growth and differentiation.

Guanidinoacetate-Mediated Activation of the Akt/mTOR/S6K Pathway

Guanidinoacetate supplementation has been demonstrated to promote myoblast differentiation and skeletal muscle growth. This is achieved through the activation of the Akt/mTOR/S6K signaling pathway, a central regulator of cell growth and protein synthesis. The proposed mechanism involves the modulation of microRNAs (miRNAs), specifically miR-133a-3p and miR-1a-3p, which in turn regulate the expression of target genes within the Akt/mTOR/S6K cascade.



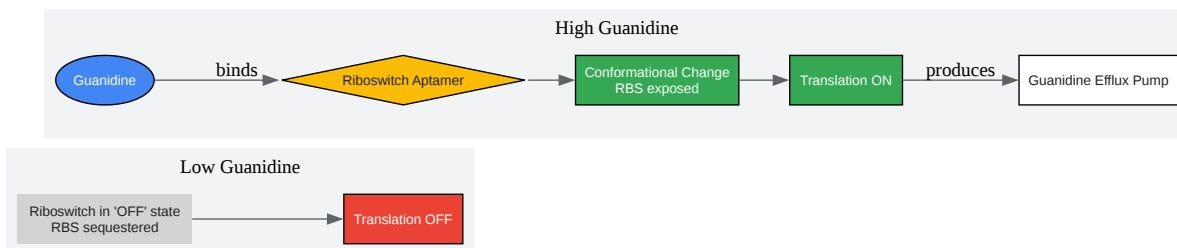
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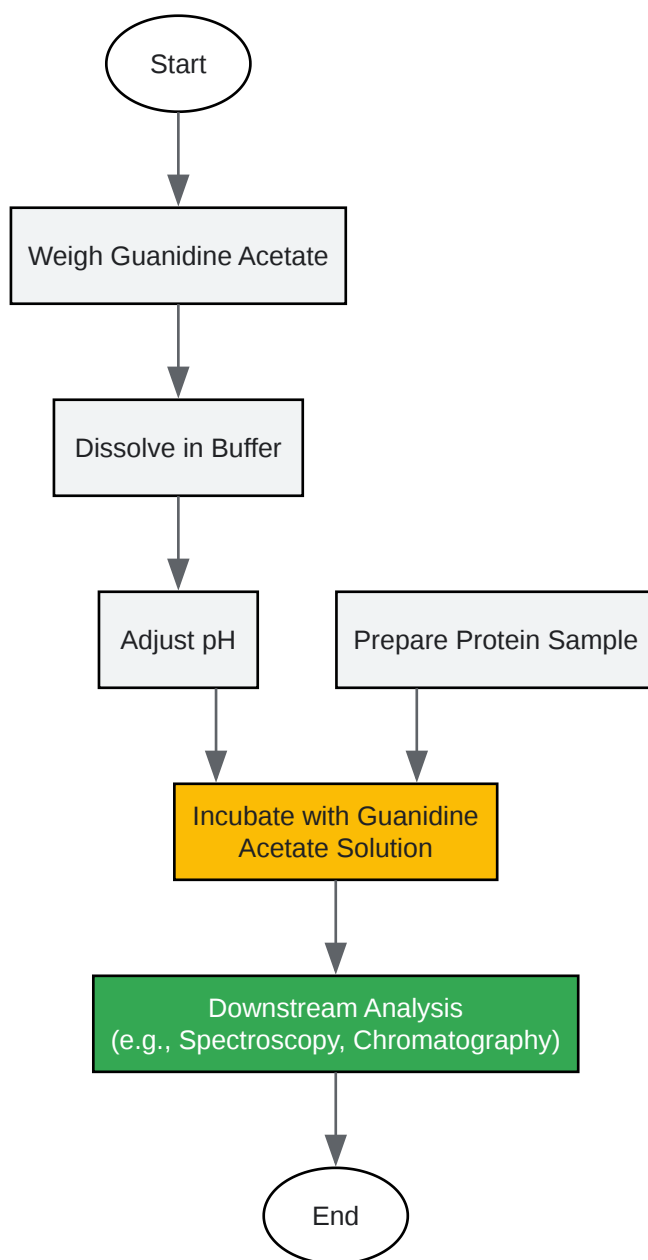
Caption: Guanidinoacetate signaling cascade leading to muscle growth.

Guanidine-Sensing Riboswitches: A Logical Relationship

In bacteria, the intracellular concentration of guanidine is regulated, in part, by riboswitches. A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by that mRNA.^{[3][6]} There are several classes of guanidine-sensing riboswitches.

The general mechanism involves a change in the secondary structure of the mRNA upon guanidine binding. In the "OFF" state (low guanidine concentration), the mRNA folds into a conformation that prevents translation, often by sequestering the ribosome binding site (RBS). In the "ON" state (high guanidine concentration), the binding of guanidine to the aptamer domain of the riboswitch induces a conformational change that exposes the RBS, allowing for ribosome binding and translation of the downstream gene, which often codes for a guanidine efflux pump to reduce its cellular concentration.





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